molecular formula C10H15NO B13117693 1-(5-Isopropylpyridin-2-yl)ethan-1-ol

1-(5-Isopropylpyridin-2-yl)ethan-1-ol

Cat. No.: B13117693
M. Wt: 165.23 g/mol
InChI Key: SDJKBPSOTMLIDI-UHFFFAOYSA-N
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Description

1-(5-Isopropylpyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of an isopropyl group attached to the pyridine ring and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isopropylpyridin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 5-isopropylpyridine with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 1-(5-Isopropylpyridin-2-yl)ethanone or 1-(5-Isopropylpyridin-2-yl)ethanal.

    Reduction: The major product is 1-(5-Isopropylpyridin-2-yl)ethane.

    Substitution: The major products depend on the substituent introduced, such as 1-(5-Isopropylpyridin-2-yl)ethyl chloride or 1-(5-Isopropylpyridin-2-yl)ethylamine.

Scientific Research Applications

1-(5-Isopropylpyridin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-Isopropylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)ethanol: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.

    2-(1H-Pyrrol-1-yl)ethanol: This compound has a pyrrole ring instead of a pyridine ring.

Uniqueness

1-(5-Isopropylpyridin-2-yl)ethan-1-ol is unique due to the presence of the isopropyl group on the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(5-propan-2-ylpyridin-2-yl)ethanol

InChI

InChI=1S/C10H15NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-8,12H,1-3H3

InChI Key

SDJKBPSOTMLIDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(C)O

Origin of Product

United States

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